4,6-Diphenyl-1,3,5-triazine-2-carbaldehyde
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Overview
Description
4,6-Diphenyl-1,3,5-triazine-2-carbaldehyde is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This specific compound is notable for its two phenyl groups attached at the 4 and 6 positions of the triazine ring, and an aldehyde group at the 2 position. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenyl-1,3,5-triazine-2-carbaldehyde typically involves the reaction of cyanuric chloride with aniline derivatives under controlled conditions. One common method includes the following steps:
Step 1: Cyanuric chloride is reacted with aniline in the presence of a base such as sodium hydrogencarbonate in a solvent like tetrahydrofuran (THF) at low temperatures (around -5°C to 0°C).
Step 2: The mixture is then stirred at room temperature for a few hours to complete the reaction.
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Diphenyl-1,3,5-triazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4,6-Diphenyl-1,3,5-triazine-2-carboxylic acid.
Reduction: 4,6-Diphenyl-1,3,5-triazine-2-methanol.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Diphenyl-1,3,5-triazine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: Utilized in the production of UV absorbers and stabilizers for polymers and coatings
Mechanism of Action
The mechanism of action of 4,6-Diphenyl-1,3,5-triazine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The triazine ring can also participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Chloro-4,6-diphenyl-1,3,5-triazine: Used as an electron acceptor in organic synthesis and electronic devices.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: A UV light absorber and stabilizer for polymers.
1,3,5-Triazine-2,4,6-triamine (Melamine): Commonly used in the production of resins and plastics.
Uniqueness: 4,6-Diphenyl-1,3,5-triazine-2-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and applications. The presence of both phenyl groups and an aldehyde group allows for versatile chemical modifications and interactions, making it valuable in various fields of research and industry.
Properties
CAS No. |
94328-43-5 |
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Molecular Formula |
C16H11N3O |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
4,6-diphenyl-1,3,5-triazine-2-carbaldehyde |
InChI |
InChI=1S/C16H11N3O/c20-11-14-17-15(12-7-3-1-4-8-12)19-16(18-14)13-9-5-2-6-10-13/h1-11H |
InChI Key |
GQPYONBHVVYRKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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